2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26N4O3S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26N4O3S2/c1-4-10-26(11-5-2)21-18(22(29)27-14-16(3)8-9-20(27)25-21)13-19-23(30)28(24(32)33-19)15-17-7-6-12-31-17/h6-9,12-14H,4-5,10-11,15H2,1-3H3/b19-13- |
InChI Key |
PYXSJVMEKWLIHG-UYRXBGFRSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure with significant biological activity. Its unique arrangement includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone ring, and a furan moiety, contributing to its potential as a therapeutic agent.
The molecular formula of this compound is with a molecular weight of approximately 482.6 g/mol . Its structural complexity allows for diverse interactions within biological systems, making it an interesting candidate for pharmacological studies.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various Gram-positive and Gram-negative bacteria, showing efficacy that surpasses traditional antibiotics such as ampicillin and streptomycin. Additionally, it demonstrates potential antifungal properties, warranting further pharmacological exploration.
Antibacterial Activity
The antibacterial properties of the compound were evaluated through minimum inhibitory concentration (MIC) assays against a range of bacterial strains. The results suggest that it possesses strong activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Comparison Drug (Ampicillin) | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | 16 | |
| Escherichia coli | 16 | 32 | |
| Pseudomonas aeruginosa | 32 | 64 |
These findings indicate that the compound may act through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against various fungal pathogens. Comparative studies demonstrated its effectiveness against common fungi:
| Fungal Strain | MIC (µg/mL) | Comparison Drug (Ketoconazole) | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 12 | 25 | |
| Aspergillus niger | 16 | 32 |
Initial docking studies suggest that this compound may inhibit specific enzymes or receptors involved in bacterial resistance mechanisms. The presence of thiazolidinone and furan moieties is believed to enhance its interaction with biological targets, potentially leading to disruption of metabolic pathways in pathogens .
Case Studies and Research Findings
Research has shown that modifications to the thiazolidinone ring can significantly alter the biological activity of related compounds. For instance, compounds derived from thiazolidinones have been reported to exhibit a wide range of activities including:
- Antidiabetic
- Antioxidant
- Antimicrobial
A review highlighted various derivatives that have been synthesized and tested for these activities, emphasizing the importance of structural modifications in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
